N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine is a complex organic compound characterized by the presence of a thiazepane ring, a trifluoromethyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a thiol or thioether.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
N-Dimethylation: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted thiazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-(4-(benzylsulfonyl)-1,4-thiazepan-3-yl)methanamine: Lacks the trifluoromethyl group.
N,N-dimethyl-1-(4-((4-methyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine: Contains a methyl group instead of a trifluoromethyl group.
N,N-dimethyl-1-(4-((4-chloromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioactivity and make it a valuable candidate for further research and development.
Properties
IUPAC Name |
N,N-dimethyl-1-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-thiazepan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O2S2/c1-20(2)10-15-11-24-9-3-8-21(15)25(22,23)12-13-4-6-14(7-5-13)16(17,18)19/h4-7,15H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOPFMHGRHXACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.